

# The Pharmacokinetics and Pharmacodynamics of BAY 3389934: A Technical Overview

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## Compound of Interest

Compound Name: BAY 3389934

Cat. No.: B15617178

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## Introduction

**BAY 3389934** is a novel, potent, and selective small-molecule dual inhibitor of coagulation factors IIa (thrombin) and Xa (FXa). Developed by Bayer AG, this agent is under investigation for the acute treatment of sepsis-induced coagulopathy (SIC), a life-threatening condition characterized by widespread microthrombi formation and subsequent organ dysfunction.[1][2]

**BAY 3389934** is designed as a "soft drug" with a metabolically labile carboxylic ester group, leading to rapid metabolism and a short half-life, which is advantageous for intravenous administration in critically ill patients where precise control of anticoagulation is paramount.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **BAY 3389934**.

## Pharmacodynamics

The primary mechanism of action of **BAY 3389934** is the direct, competitive inhibition of both Factor IIa (thrombin) and Factor Xa.[1] By targeting both enzymes, **BAY 3389934** not only inhibits existing thrombin but also prevents the generation of new thrombin, leading to a rapid and effective anticoagulant effect.[1] The dual inhibition is hypothesized to offer a broader therapeutic window with a lower bleeding risk compared to single-factor inhibitors.[5]

## In Vitro Potency

The inhibitory potency of **BAY 3389934** has been evaluated in both buffer and plasma environments. The compound demonstrates a slightly higher potency for FXa compared to FIIa, which is a deliberate design feature to potentially minimize bleeding events.[5]

Table 1: In Vitro Inhibitory Potency of **BAY 3389934**[5]

Parameter	Value
FIIa IC50 (Buffer)	4.9 nM
FXa IC50 (Buffer)	0.66 nM
FIIa IC50 (Plasma)	22 nM
FXa IC50 (Plasma)	9.2 nM
Plasma FIIa/FXa Ratio	2.4

## Thrombin Generation Inhibition

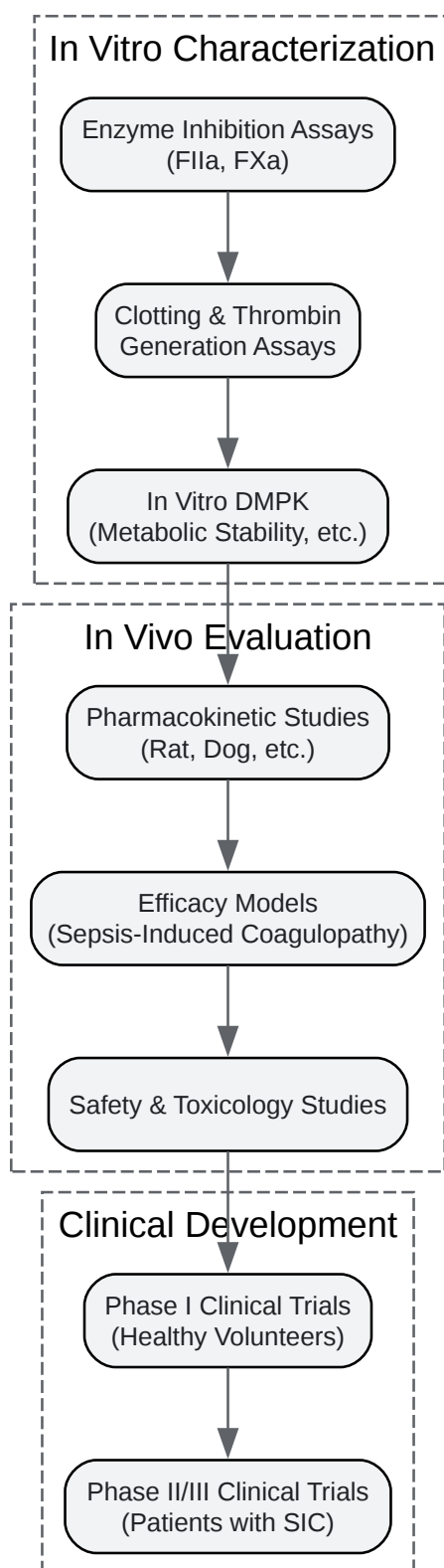
**BAY 3389934** effectively inhibits thrombin generation and normalizes clotting time in in vitro models of coagulopathy.[5]

Table 2: In Vitro Anticoagulant Efficacy of **BAY 3389934**[5]

Parameter	IC50 Value
Thrombin Generation Inhibition	65 nM
LPS-Induced Clotting Time Normalization (Human Whole Blood)	130 nM

## Signaling Pathway

The mechanism of dual FIIa and FXa inhibition by **BAY 3389934** is depicted in the following signaling pathway diagram.



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